Home > Products > Building Blocks P5763 > N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide - 886504-53-6

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Catalog Number: EVT-2933605
CAS Number: 886504-53-6
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: D2AAK4 is a multi-target ligand identified through structure-based virtual screening. It exhibits an atypical antipsychotic profile and demonstrates low affinity to off-targets. In vitro studies reveal D2AAK4's interaction with aminergic G protein-coupled receptors (GPCRs), forming electrostatic interactions with the conserved Asp 3.32. In vivo studies indicate a dose-dependent decrease in amphetamine-induced hyperactivity at 100 mg/kg, suggesting potential antipsychotic activity. Additionally, D2AAK4 improves memory consolidation in passive avoidance tests while exhibiting anxiogenic properties in elevated plus maze tests. []

Relevance: Although structurally distinct, D2AAK4 shares a core piperidine-4-carboxamide moiety with the target compound, N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide. Both compounds feature a propyl linker connecting the piperidine ring to another functional group. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1)

Compound Description: This compound is a pure opioid antagonist with a Ke value of 6.80 nM at the κ opioid receptor. It shows high selectivity for the κ receptor, being 21-fold and 441-fold more selective than the μ and δ opioid receptors, respectively. []

Relevance: While this compound differs significantly in structure from N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, both share a piperidine ring linked to a carboxamide moiety. This structural similarity, despite the absence of a 4-(3-hydroxyphenyl) group in compound 1, highlights the importance of the piperidine-carboxamide motif in interacting with opioid receptors. []

(3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (2)

Compound Description: Compound 2 exhibits exceptional potency and selectivity as a κ opioid receptor antagonist, with a Ke value of 0.14 nM at the κ receptor and remarkable selectivity over μ and δ opioid receptors (1730-fold and 4570-fold, respectively). []

Relevance: This compound is particularly interesting in relation to N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide because it lacks the piperidine amino group present in both the target compound and compound 1. Despite this difference, compound 2 retains potent κ opioid receptor antagonism. This suggests that the core tetrahydroisoquinoline-3-carboxamide structure, even without the piperidine moiety, plays a crucial role in binding to and antagonizing the κ opioid receptor. []

1-(3-(Piperidine-1-yl)propyl)-1H-indazole-3-carboxamide (4)

Compound Description: This compound, a 1H-indazole-3-carboxamide derivative, acts as a poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor with an IC50 value of 36 μM. It was developed as part of a structure-based design strategy aiming to improve the activity of an unsubstituted 1H-indazole-3-carboxamide. []

Relevance: Compound 4 shares a similar structure with N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, both featuring a piperidine ring connected by a propyl linker to a heterocyclic carboxamide core. This structural similarity, despite the different heterocycles, suggests that this arrangement might be a valuable scaffold for exploring various biological activities. []

Overview

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring, a carboxamide functional group, and an ether linkage with a propan-2-yloxy group. The structural complexity and the presence of multiple functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through established organic chemistry methods, which involve the functionalization of piperidine and the introduction of various substituents. Its synthesis is often documented in chemical literature and patents, highlighting its relevance in research and industrial applications .

Classification

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is classified as a piperidine carboxamide. It falls under the broader category of alkoxy-substituted amides, which are known for their biological activity and utility in drug design. The compound's molecular formula is C13H23N2O2C_{13}H_{23}N_{2}O_{2}, and it has a molecular weight of approximately 239.34 g/mol.

Synthesis Analysis

Methods

The synthesis of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide typically involves several key steps:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions from appropriate precursors, such as amino alcohols or ketones.
  2. Carboxamide Formation: The carboxamide group can be introduced by reacting an amine with an appropriate acid chloride or by direct amidation of carboxylic acids.
  3. Etherification: The propan-2-yloxy group is introduced through etherification reactions, often using alkyl halides or alcohols in the presence of a base .

Technical Details

The reaction conditions may vary depending on the specific reagents used. Common solvents include dichloromethane or tetrahydrofuran, and reactions may require heating or specific catalysts to promote cyclization or substitution reactions.

Molecular Structure Analysis

Structure

The molecular structure of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide features:

  • A piperidine ring, which is a six-membered ring containing one nitrogen atom.
  • A carboxamide group (-C(=O)NH₂) attached to the fourth position of the piperidine.
  • An alkoxy group (-O-C(CH₃)₂) at the third position, contributing to its solubility and biological activity.

Data

  • Molecular Formula: C13H23N2O2C_{13}H_{23}N_{2}O_{2}
  • Molecular Weight: 239.34 g/mol
  • IUPAC Name: N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
  • Canonical SMILES: CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)N
Chemical Reactions Analysis

Reactions

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions:

  1. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  2. Reduction: The carbonyl group in the carboxamide may be reduced to an amine using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The ether linkage may undergo nucleophilic substitution under certain conditions, allowing for further functionalization .

Technical Details

Common reagents for these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Mechanism of Action

The mechanism by which N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide exerts its biological effects typically involves interactions with specific molecular targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
  2. Receptor Binding: It may interact with cellular receptors, influencing signaling pathways that affect physiological responses .

Process Data

Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors or enzymes involved in pain pathways, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic alkoxy chain.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Capable of undergoing hydrolysis, reduction, and substitution reactions as previously mentioned.
Applications

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has potential applications in medicinal chemistry:

  1. Pharmaceutical Development: It may serve as a lead compound for developing drugs targeting central nervous system disorders due to its structural similarity to known pharmacophores.
  2. Biological Research: Utilized in studies investigating enzyme inhibition or receptor modulation, contributing to understanding disease mechanisms .
Introduction to Piperidine-4-Carboxamide Derivatives in Medicinal Chemistry

Piperidine-4-carboxamide derivatives represent a strategically important subclass of nitrogen-containing heterocycles in pharmaceutical development. These compounds feature a piperidine ring substituted at the 4-position with a carboxamide group (–CONR₂), creating a versatile scaffold capable of diverse biological interactions. The prototypical compound N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide (systematic name: 1-benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide; Molecular Formula: C₂₁H₃₄N₂O₃; MW: 362.51 g/mol) exemplifies this architecture [1] [4]. Its structure integrates three pharmacologically significant elements: a conformationally constrained piperidine ring, a hydrogen-bond capable carboxamide linker, and a flexible N-(isopropoxypropyl) side chain. This molecular framework enables targeted interactions with CNS receptors, ion channels, and viral entry proteins, positioning it as a valuable template for central nervous system (CNS) and antiviral therapeutics [3].

Structural Significance of the Piperidine Nucleus in Bioactive Compounds

The piperidine ring (C₅H₁₀NH) provides a semi-rigid, saturated heterocyclic framework that confers several biopharmaceutical advantages:

  • Stereochemical Control: The chair conformation of piperidine allows substituents at the 4-position (like carboxamide) to adopt equatorial or axial orientations, directly influencing binding to target proteins. In sigma-1 receptor ligands, the equatorial positioning of the 4-carboxamide group optimizes hydrogen bonding with Glu172 and Arg84 residues in the binding pocket .

  • Basic Nitrogen for Cationic Interactions: The tertiary amine (pKa ~10-11) can be protonated at physiological pH, forming a cationic center crucial for ionic bonding with aspartate or glutamate residues in G-protein coupled receptors (GPCRs). This property is exploited in CCR5 inhibitors like the piperidine-4-carboxamide derivatives blocking HIV entry [3].

  • Metabolic Resistance: Saturation of the ring increases stability against oxidative metabolism compared to aromatic pyridines, extending plasma half-life. For example, analogs like 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-{3-[(propan-2-yl)oxy]propyl}piperidine-4-carboxamide (MW: 390.55 g/mol) exhibit enhanced microsomal stability (t₁/₂ >40 min in mouse liver microsomes) due to reduced CYP450 oxidation [8].

Table 1: Receptor Affinity Profiles of Piperidine-4-Carboxamides

Compound Structural FeatureBiological TargetAffinity (Ki or IC₅₀)Selectivity Ratio (σ1/σ2 or CCR5/CXCR4)
4-Carboxamide with p-Cl-benzylSigma-1 ReceptorKi σ1 = 12.9 nM11 (σ2/σ1)
4-Carboxamide with 3-pyridylalkylCCR5IC₅₀ = 25.53 nM>100 (CCR5/CXCR4)
N-[3-(isopropoxy)propyl] derivativeP-glycoproteinModerate substrate (Rho123 uptake: 30–40%)Enhanced brain penetration

Role of N-Alkoxypropyl Substituents in Modulating Pharmacokinetic Profiles

The N-[3-(propan-2-yloxy)propyl] moiety (–OCH(CH₃)₂ linked via a C₃-alkyl chain) exemplifies a rational design strategy to optimize drug-like properties:

  • Lipophilicity Modulation: The isopropyl ether group increases moderate lipophilicity (cLogP ≈ 2–3), balancing membrane permeability and aqueous solubility. In the prototype compound (C₂₁H₃₄N₂O₃), the cLogP of 3.25 enables passive diffusion across biological barriers while maintaining solubility >50 µM in PBS (pH 7.4) [4] [8].

  • P-glycoprotein (P-gp) Evasion: Alkoxypropyl chains reduce recognition by CNS efflux transporters. Rhodamine-123 uptake assays demonstrate that analogs like N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide increase intracellular accumulation by 30–40% in MDR1-MDCK cells compared to shorter-chain derivatives, indicating reduced P-gp binding [5]. This property is critical for CNS-targeted agents requiring brain penetration.

  • Metabolic Stability: The ether linkage resists esterase cleavage, while the secondary β-carbon in isopropoxy minimizes CYP450-mediated oxidation. Mouse liver microsome studies show t₁/₂ >30 min for lead compounds, compared to <5 min for analogous primary alkoxy derivatives [5].

Table 2: Physicochemical Properties of N-[3-(Propan-2-yloxy)propyl]piperidine-4-carboxamide Derivatives

ParameterValue RangeImpact on Pharmacokinetics
Molecular Weight360–420 g/molOptimal for CNS penetration (Rule of CNS drugs)
cLogP2.5–3.5Balances membrane permeability vs. solubility
H-Bond Donors1 (amide NH)Reduces efflux transporter recognition
H-Bond Acceptors4–5Maintains moderate passive diffusion
Polar Surface Area (PSA)50–60 ŲSupports blood-brain barrier crossing (<70 Ų ideal)
P-gp SubstrateLow to moderateEnhanced brain:plasma ratios (0.3–0.8 in mice)

Historical Evolution of Carboxamide-Functionalized Piperidines in Drug Discovery

Piperidine-4-carboxamides have undergone three generations of optimization:

  • First-Generation (1990s–2000s): Early derivatives featured simple aryl/alkyl carboxamides. Huang et al.’s work on sigma receptor ligands established the essentiality of the carboxamide oxygen for H-bonding with σ1 receptors (Ki < 100 nM). However, selectivity over σ2 receptors remained low (<10-fold) .

  • Second-Generation (2010s): Introduction of N-alkoxyalkyl side chains addressed pharmacokinetic limitations. The 3-(propan-2-yloxy)propyl group emerged as optimal for reducing P-gp efflux while maintaining sigma receptor affinity. Key innovations included:

  • Inversion of amide direction (C=O oriented toward piperidine N) to improve σ1 binding
  • Computational design (pharmacophore modeling, 3D-QSAR) identifying steric tolerance for alkoxy groups
  • Synthesis of 1-benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide (CID 121230114) as a high-affinity sigma ligand (Ki σ1 = 22.5 nM) [1]

  • Third-Generation (2020s–Present): Hybridization with privileged scaffolds:

  • CCR5 Antagonists: Piperidine-4-carboxamides with extended arylalkyl groups (e.g., 3-chloroaniline tethered via carboxamide) achieved sub-μM inhibition of HIV entry (IC₅₀ = 25.5 nM), rivaling Maraviroc [3]
  • Multi-Target Ligands: Derivatives like 1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide (EVT-4630896) incorporate sulfonamide groups for dual sigma receptor/cholinesterase modulation [9]

Table 3: Key Milestones in Piperidine-4-Carboxamide Drug Discovery

YearDevelopmentImpact
2009Huang’s arylacetamide sigma ligandsEstablished carboxamide as key pharmacophore for σ1 affinity
2014Sciorsci et al.’s inverted carboxamides with N-alkoxypropyl chainsAchieved >10-fold σ1/σ2 selectivity; Improved metabolic stability (t₁/₂ >25 min)
2013Dong’s piperidine-4-carboxamide CCR5 inhibitorsDemonstrated antiviral activity (IC₅₀ = 25.5 nM) via gp120 blockade
2021Hybrid scaffolds (e.g., thienopyrimidine-piperidine carboxamides)Expanded applications to kinase inhibition and oncology

Properties

CAS Number

886504-53-6

Product Name

N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

IUPAC Name

N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

InChI

InChI=1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15)

InChI Key

HMPRACHVJIAAOX-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)C1CCNCC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.